N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide
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Overview
Description
N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide, also known as N-[4-(aminomethyl)phenyl]isonicotinamide, is a compound with the molecular formula C13H13N3O and a molecular weight of 227.27 g/mol . This compound is characterized by the presence of a pyridine ring and an aminomethylphenyl group, making it a valuable intermediate in various chemical and pharmaceutical applications.
Mechanism of Action
Target of Action
The primary targets of N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide are Tyrosine-protein kinase ABL1 and Tyrosine-protein kinase transforming protein Abl . These proteins play a crucial role in cell differentiation, cell division, cell adhesion, and stress response .
Mode of Action
This compound interacts with its targets by binding to the active site of the enzymes, thereby inhibiting their activity . This interaction leads to changes in the cellular processes controlled by these enzymes .
Biochemical Pathways
Given its targets, it is likely to affect pathways related to cell growth and proliferation .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific cellular context. Given its mode of action, it could potentially lead to the inhibition of cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide typically involves the reaction of 4-bromopyridine with an aminomethylphenyl derivative. One common method includes the use of 30% methylamine aqueous solution and copper powder as a catalyst. The reaction is carried out in a sealed tube at 100°C with electromagnetic stirring. After the reaction, the mixture is cooled, and the product is extracted using ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The product is typically purified using column chromatography and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
4-Pyridinemethaneamine: Similar structure but lacks the carboxamide group.
N-(4-aminomethylphenyl)pyridinium: Contains a pyridinium ion instead of a pyridine ring
Uniqueness
N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide is unique due to its combination of a pyridine ring and an aminomethylphenyl group, which imparts specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-9-10-1-3-12(4-2-10)16-13(17)11-5-7-15-8-6-11/h1-8H,9,14H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFMFGNRCVFEBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)NC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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